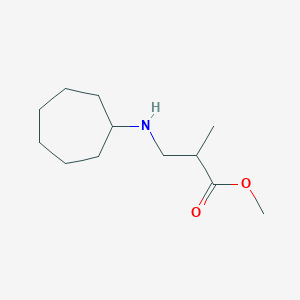![molecular formula C10H15NO2S B6352602 methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate CAS No. 1154916-37-6](/img/structure/B6352602.png)
methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate: is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfurThiophene derivatives are known for their diverse biological activities and are utilized in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate typically involves the condensation of thiophene derivatives with appropriate amino and ester groups. One common method is the reaction of thiophene-2-carboxaldehyde with methylamine and subsequent esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is used as a building block in the synthesis of more complex thiophene-based compounds. It is also studied for its electronic properties and potential use in organic semiconductors .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer activities. It is being investigated for its ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways .
Comparison with Similar Compounds
- Thiophene-2-carboxaldehyde
- Methyl 2-amino-3-(thiophen-2-yl)propanoate
- 2-Methylthiophene
Uniqueness: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities .
Properties
IUPAC Name |
methyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWSJVTSCAPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352529.png)
![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)
![methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6352583.png)
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6352589.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352612.png)
